molecular formula C9H9BrF2 B2714412 2-Bromo-4-(difluoromethyl)-1,3-dimethylbenzene CAS No. 2167752-30-7

2-Bromo-4-(difluoromethyl)-1,3-dimethylbenzene

Cat. No.: B2714412
CAS No.: 2167752-30-7
M. Wt: 235.072
InChI Key: FETHLXCLIVCPID-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)-1,3-dimethylbenzene is an organic compound that features a benzene ring substituted with bromine, difluoromethyl, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)-1,3-dimethylbenzene typically involves the bromination of 1-(difluoromethyl)-2,4-dimethylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 3-amino-1-(difluoromethyl)-2,4-dimethylbenzene.

    Oxidation: Formation of 3-bromo-1-(difluoromethyl)-2,4-dimethylbenzoic acid.

    Reduction: Formation of 3-bromo-1-(methyl)-2,4-dimethylbenzene.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Bromo-4-(difluoromethyl)-1,3-dimethylbenzene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(difluoromethyl)-1H-pyrazole
  • 3-Bromo-1,1,1-trifluoroacetone
  • 3-Bromo-1-(difluoromethyl)-1,2,4-triazole

Uniqueness

2-Bromo-4-(difluoromethyl)-1,3-dimethylbenzene is unique due to the presence of both bromine and difluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidative conditions, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-1-(difluoromethyl)-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETHLXCLIVCPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(F)F)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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